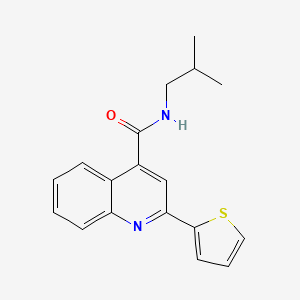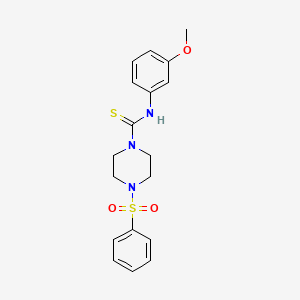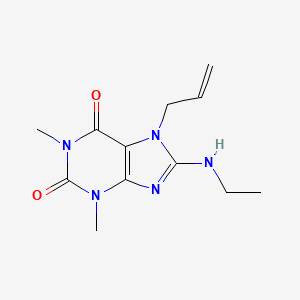
8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups
作用機序
Target of Action
The primary target of 7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as loxoribine, is Toll-Like Receptor 7 (TLR7) . TLR7 is an intracellular receptor expressed on the membrane of endosomes and plays a crucial role in innate immunity and adaptive immunity .
Mode of Action
Loxoribine interacts with TLR7, triggering its activation . This interaction induces the development of antigen-specific immunity and inflammatory responses . The activation of TLR7 by loxoribine can potentially be used in anti-tumor therapy .
Biochemical Pathways
Upon activation, TLR7 initiates a cascade of immune responses. It enhances the activity of natural killer (NK) cells and induces the production of cytokines such as interferons (IFNs) . These biochemical pathways play a significant role in the body’s defense mechanisms, particularly in the context of cancer therapy .
Result of Action
The activation of TLR7 by loxoribine leads to enhanced NK cell activity and increased production of cytokines . This results in a potent immune response that can potentially be harnessed for anti-tumor therapy .
Action Environment
The action of loxoribine is influenced by various environmental factors. For instance, the route of administration (subcutaneous or intravenous) and the timing of injections can significantly impact the drug’s efficacy
生化学分析
Biochemical Properties
7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is known to interact with various enzymes, proteins, and other biomolecules . It has been found to enhance the activity of natural killer (NK) cells and induce the production of cytokines such as interferons (IFNs) . These interactions play a crucial role in its function in biochemical reactions .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It has been shown to inhibit the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects through various mechanisms . It is known to activate Toll-like receptor 7 (TLR7), an intracellular receptor expressed on the membrane of endosomes . This activation leads to the generation of an immune response, which is crucial for its anti-tumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione change over time . It has been observed that the compound’s activity enhances within 2 hours of administration and remains above control values for at least 4 days after administration of the drug .
Dosage Effects in Animal Models
The effects of 7-allyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione vary with different dosages in animal models . Significant inhibition of B16 metastasis was seen in mice given a single injection of 2 mg of the compound as late as day 3 of tumor growth . The greatest inhibition (96%) was seen in mice given four injections of the compound on alternate days starting the day before tumor injection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylamine and prop-2-enyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often require specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory therapies.
Uniqueness
8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific ethylamino and prop-2-enyl substitutions, which confer distinct chemical and biological properties compared to other similar compounds. These unique features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5H,1,6-7H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDHOXKEGQPMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate](/img/structure/B5806294.png)

![13-methyl-7-methylsulfanyl-10-thia-3,4,5,6,8,13-hexazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5806308.png)
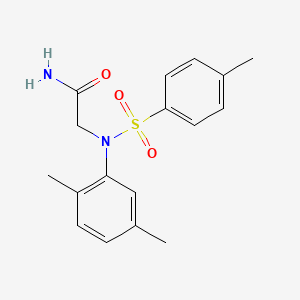
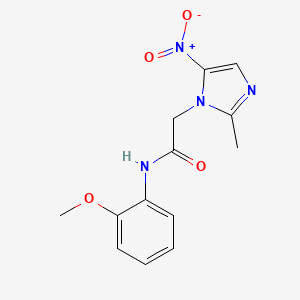

![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)

![ETHYL 4-CYANO-3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B5806347.png)
